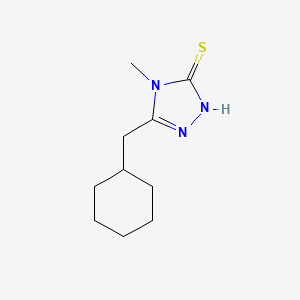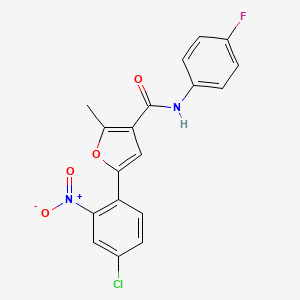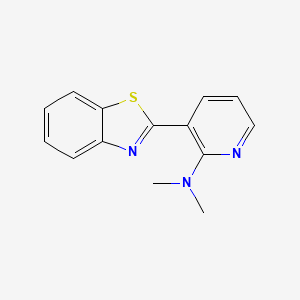![molecular formula C19H17IN2O3 B2709114 2-iodo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-97-5](/img/structure/B2709114.png)
2-iodo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-iodo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule. It contains a quinoline moiety, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The quinoline moiety has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Quinoline compounds can undergo a variety of reactions, including photocatalytic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline compounds generally have high thermal stability and are resistant to oxidation and reduction .Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
The chemical compound 2-iodo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is an area of interest due to its potential as a precursor in the synthesis of biologically active molecules. Research has shown that compounds with a quinoline skeleton, similar to the one mentioned, have been synthesized for their biological activities, including anti-inflammatory, acetylcholinesterase inhibitory activity, and antimalarial activity (Gowrisankar et al., 2005). Moreover, quinoline derivatives have been explored for their use as chemosensors, showing selectivity and sensitivity towards metal ions, which is crucial for developing diagnostic and therapeutic tools (Li et al., 2014).
Cancer Research and Diagnostic Imaging
In cancer research, iodobenzamide derivatives have been investigated for their ability to visualize primary breast tumors in vivo through preferential binding to sigma receptors overexpressed on breast cancer cells. This highlights the potential for developing targeted diagnostic imaging agents (Caveliers et al., 2002).
Asymmetric Hydrogenation and Organic Synthesis
The compound's structural framework is also relevant in the field of organic synthesis and catalysis. For instance, phosphine ligands with structural similarities have been utilized in rhodium-catalyzed asymmetric hydrogenations, demonstrating their value in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012). Furthermore, the oxidative synthesis of azacyclic derivatives using hypervalent iodine species points to innovative routes for creating complex bioactive molecules (Amano & Nishiyama, 2006).
Antimicrobial Activity
Additionally, novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which share a similar quinoline core, have shown promising in vitro antibacterial activity, underscoring the potential of such compounds in developing new antimicrobial agents (Largani et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
2-iodo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O3/c1-25-14-7-6-12-10-13(18(23)22-17(12)11-14)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNLAQBRXXFWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2709032.png)


![4,7-Dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2709037.png)

![Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2709043.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B2709047.png)
![3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2709048.png)
![N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2709050.png)
![(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride](/img/structure/B2709051.png)

